セファロクロミン

概要

説明

- Sch-45752は、セファロクロミンとしても知られており、メルク・アンド・カンパニー(メルク)によって開発された低分子医薬品です。

- 環状グアノシン一リン酸(cGMP)ホスホジエステラーゼ(PDE)阻害剤として機能します。

- 現在、開発段階は終了しており、喘息の治療を目的としていました .

科学的研究の応用

- While detailed research applications are scarce, Sch-45752’s potential extends to various fields:

Immunology: Investigating its impact on immune responses.

Respiratory System: Its intended use for asthma treatment.

Other Areas: Further exploration in chemistry, biology, and medicine.

作用機序

- Sch-45752の主要な作用機序は、cGMP-PDEの阻害です。

- これにより、細胞内cGMPレベルが上昇し、さまざまな細胞プロセスに影響を与える可能性があります。

- Sch-45752によって影響を受ける分子標的と経路については、さらなる調査が必要です。

類似化合物の比較

- 残念ながら、利用可能なデータでは、具体的な類似化合物は明示的に言及されていません。

- Sch-45752の独自性を強調するには、さらなる研究が必要です。

生化学分析

Biochemical Properties

Cephalochromin plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It interacts with several enzymes, proteins, and other biomolecules. For instance, Cephalochromin has been shown to induce mitochondrial damage, leading to apoptosis in cancer cells . It interacts with proteins such as PARP1 and γH2AX, which are involved in DNA damage and repair mechanisms . Additionally, Cephalochromin affects the expression of MCL1, a protein associated with cell survival .

Cellular Effects

Cephalochromin exerts significant effects on various cell types and cellular processes. In acute myeloid leukemia (AML) models, Cephalochromin induces mitochondrial damage, leading to reduced mitochondrial mass and increased apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism. For example, Cephalochromin treatment results in increased PARP1 cleavage and γH2AX levels, indicating enhanced DNA damage and apoptosis . Furthermore, it reduces the expression of MCL1, thereby decreasing cell survival .

Molecular Mechanism

The molecular mechanism of Cephalochromin involves several key interactions at the molecular level. Cephalochromin binds to mitochondrial membranes, causing extensive damage and leading to apoptosis . It also interacts with DNA repair proteins such as PARP1 and γH2AX, enhancing DNA damage and promoting cell death . Additionally, Cephalochromin affects the expression of MCL1, a protein that plays a crucial role in cell survival . These interactions collectively contribute to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cephalochromin change over time. Studies have shown that Cephalochromin induces apoptosis in a dose-dependent manner, with increased Annexin-V levels observed over time . The compound’s stability and degradation have also been studied, revealing that it remains effective over extended periods in vitro . Long-term effects on cellular function include sustained mitochondrial damage and reduced cell viability .

Dosage Effects in Animal Models

The effects of Cephalochromin vary with different dosages in animal models. In AML models, Cephalochromin exhibits cytotoxic effects at varying concentrations, with IC50 values ranging from 0.45 to >20 µM . Higher doses of Cephalochromin result in increased apoptosis and reduced cell viability . At very high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization .

Metabolic Pathways

Cephalochromin is involved in several metabolic pathways, particularly those related to mitochondrial function. It induces extensive mitochondrial damage, leading to reduced mitochondrial mass and impaired metabolism . Proteomic analysis has shown increased levels of PARP1 cleavage and γH2AX, indicating enhanced DNA damage and apoptosis . These metabolic effects contribute to the compound’s therapeutic potential in cancer treatment.

Transport and Distribution

Cephalochromin is transported and distributed within cells and tissues through various mechanisms. It interacts with mitochondrial membranes, leading to its accumulation in these organelles . The compound’s distribution is influenced by its physicochemical properties, including its solubility and permeability . Cephalochromin’s ability to induce mitochondrial damage further affects its localization and accumulation within cells .

Subcellular Localization

Cephalochromin primarily localizes to the mitochondria, where it exerts its effects on cellular function . The compound’s targeting to mitochondria is facilitated by its interactions with mitochondrial membranes and proteins . This subcellular localization is crucial for its activity, as it enables Cephalochromin to induce mitochondrial damage and promote apoptosis in cancer cells .

準備方法

- 残念ながら、Sch-45752の具体的な合成経路および反応条件は、公的に入手できません。メルクは、開発中に独自の製法を用いた可能性があります。

- 工業生産方法は、その独自の性質のために公表されていません。

化学反応の分析

- Sch-45752は、IC50値が40〜47nMのカルモジュリン感受性PDE活性を阻害します。

- また、カルモジュリン非依存性PDEおよびさまざまなタンパク質キナーゼも阻害しますが、IC50値はより高く、2〜40μMの範囲です。

- 注目すべきことに、Sch-45752はカルモジュリンアンタゴニストとしては作用しません .

科学研究の応用

- 詳細な研究アプリケーションは少ないですが、Sch-45752の可能性はさまざまな分野にまで広がります。

免疫学: 免疫応答への影響を調査する。

呼吸器系: 喘息治療を目的とした使用。

その他の分野: 化学、生物学、医学におけるさらなる探求。

類似化合物との比較

- Unfortunately, specific similar compounds are not explicitly mentioned in the available data.

- Highlighting Sch-45752’s uniqueness would require additional research.

特性

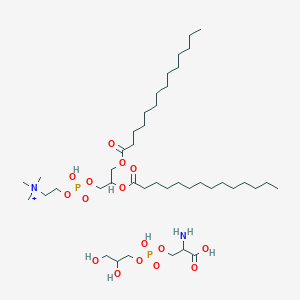

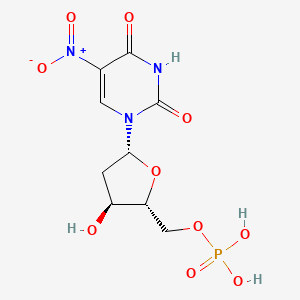

IUPAC Name |

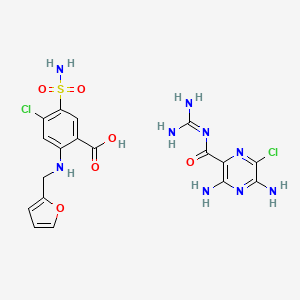

5,6,8-trihydroxy-2-methyl-9-(5,6,8-trihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-2,3-dihydrobenzo[g]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O10/c1-9-3-13(29)25-19(37-9)5-11-21(15(31)7-17(33)23(11)27(25)35)22-12-6-20-26(14(30)4-10(2)38-20)28(36)24(12)18(34)8-16(22)32/h5-10,31-36H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQBYBXYRUCBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3C4=C(C=C(C5=C(C6=C(C=C54)OC(CC6=O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948813 | |

| Record name | Cephalochromin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25908-26-3 | |

| Record name | Cephalochromin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025908263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalochromin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cephalochromin exert its anti-cancer effects?

A1: Cephalochromin demonstrates anti-proliferative activity against various cancer cell lines, including lung cancer [] and nasopharyngeal carcinoma cells [, ]. Its mechanism of action involves multiple pathways:

- Cell Cycle Arrest: Cephalochromin induces cell cycle arrest at the G0/G1 phase by downregulating cyclins (D1 and E) and cyclin-dependent kinases (Cdk2 and Cdk4) []. This halts cell cycle progression and inhibits proliferation.

- Apoptosis Induction: Cephalochromin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

- Intrinsic Pathway: It induces reactive oxygen species (ROS) generation, disrupts mitochondrial membrane potential (MMP), and activates caspase-9, leading to apoptosis [].

- Extrinsic Pathway: It upregulates the expression of Fas and FasL, key proteins involved in the death receptor pathway, activating caspase-8 and ultimately apoptosis [, ].

- p53 Upregulation: Cephalochromin treatment is associated with increased p53 protein levels. p53 is a tumor suppressor protein that can induce cell cycle arrest and apoptosis [, ].

- Mitochondrial Damage: Recent research suggests that Cephalochromin inflicts extensive mitochondrial damage, contributing to its efficacy even in Venetoclax-resistant Acute Myeloid Leukemia (AML) models [].

Q2: Does Cephalochromin induce autophagy?

A2: Yes, in certain AML cell lines (U937 and Kasumi-1), Cephalochromin treatment leads to reduced SQSTM1/p62 levels, a marker of autophagy induction, suggesting it might also activate this cellular process as a response mechanism [].

Q3: What is the molecular formula and weight of Cephalochromin?

A3: Cephalochromin has the molecular formula C29H22O10 and a molecular weight of 526.48 g/mol [].

Q4: What spectroscopic data is available for Cephalochromin?

A4: Various spectroscopic techniques have been employed to characterize Cephalochromin:

- NMR Spectroscopy: Used to elucidate the structure and stereochemistry [, , , ].

- UV-Vis Spectroscopy: Provides information about the chromophores in the molecule [, ].

- IR Spectroscopy: Identifies functional groups present in the structure [, ].

- Circular Dichroism (CD) Spectroscopy: Used to determine the absolute configuration of chiral centers, including axial chirality arising from hindered rotation along the biaryl axis [, , , ].

Q5: What is the evidence of Cephalochromin's anti-cancer activity?

A5: Cephalochromin exhibits promising anti-cancer activity in several in vitro and ex vivo studies:

- Cell Lines: It inhibits the proliferation and induces apoptosis in various cancer cell lines, including lung cancer (A549), nasopharyngeal carcinoma (HONE-1 and NPC-TW01), and AML cell lines (Kasumi-1, U937, and OCI-AML3) [, , ].

- Ex vivo AML Samples: Cephalochromin demonstrates synergistic effects with Venetoclax in ex vivo treated AML patient samples, highlighting its potential in overcoming drug resistance [].

Q6: What about Cephalochromin's antimicrobial activity?

A6: Research indicates that Cephalochromin possesses antimicrobial properties:

- Phytopathogen Inhibition: It inhibits the growth of various phytopathogens, including Magnaporthe oryzae, Phytophthora infestans, Pseudomonas syringae, and Xanthomonas campestris [, ].

- FabI Enzyme Inhibition: Cephalochromin has been identified as a potential antibacterial agent targeting the FabI enzyme, which is involved in bacterial fatty acid biosynthesis [].

Q7: Are there any specific drug delivery strategies being explored for Cephalochromin?

A9: While specific drug delivery strategies haven't been extensively investigated for Cephalochromin, its combination with Venetoclax shows promise in overcoming drug resistance in AML, potentially improving its delivery and efficacy [].

Q8: What analytical methods are used to detect and quantify Cephalochromin?

A8: Several analytical techniques are employed for the characterization and quantification of Cephalochromin:

- High-Performance Liquid Chromatography (HPLC): This technique is used to separate and quantify Cephalochromin from complex mixtures [].

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This sensitive and selective method enables the identification and quantification of Cephalochromin in biological samples [, , ].

Q9: How is Cephalochromin produced?

A9: Cephalochromin is a fungal secondary metabolite primarily isolated from the fermentation broth of various fungal species, including:

Q10: What research tools and resources are available for studying Cephalochromin?

A10: Various research tools and resources facilitate the study of Cephalochromin and similar natural products:

Q11: What are some historical milestones in Cephalochromin research?

A11: Key milestones include:

- Early Isolation and Identification: Cephalochromin was first isolated and structurally characterized in the mid-20th century, primarily from fungal sources [].

- Anticancer and Antimicrobial Activity: Subsequent research identified its potential anti-cancer and antimicrobial activities, prompting further investigation [, , ].

- Mechanism of Action Studies: Recent studies have shed light on the complex mechanisms underlying its biological activities, including cell cycle arrest, apoptosis induction, and mitochondrial damage [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid](/img/structure/B1194605.png)

![2-[[(3-Bromophenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1194607.png)

![1-(2-Methyl-4-benzofuro[3,2-d]pyrimidinyl)-3-piperidinecarboxylic acid ethyl ester](/img/structure/B1194610.png)